Home > Products > Screening Compounds P50031 > N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide
N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide - 1436121-82-2

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Catalog Number: EVT-3028700
CAS Number: 1436121-82-2
Molecular Formula: C16H13N3O2
Molecular Weight: 279.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one

Compound Description: This compound is a spiro[isoxazole-4,3′-pyrrole] derivative and serves as a precursor in the synthesis of N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide. [] Ab initio and DFT calculations have been performed on this compound to compare its structural features to its biological properties. []

Relevance: This compound is a precursor to N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide, which shares a core pyrrole structure with the target compound, N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide. Both compounds possess a pyrrole ring substituted at the 3-position with a carbonyl group.

N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide

Compound Description: This compound is synthesized from 6-Methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one and has its structure confirmed through X-ray crystallography. [] Ab initio and DFT calculations were also employed to study its conformational characteristics and rotational barrier, aiming to understand the relationship between its structure and biological properties. []

Relevance: This compound and N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide share a core structural motif of a benzamide group linked to a pyrrole ring via a carbonyl group. The substitution pattern on the pyrrole ring differs, but the overall connection between the benzamide and pyrrole units is a key structural similarity.

2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

Compound Description: This compound is a pyrrole derivative that has been synthesized and characterized using NMR spectroscopy and X-ray crystallography. [] It exhibits intermolecular hydrogen bonding and π-π interactions, contributing to its stability. [] This compound belongs to a class of pyrrole derivatives known for their diverse biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. []

Relevance: This compound shares a common pyrrole core structure with N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide. While the target compound has a benzamide substituent at the 3-position of the pyrrole ring, this related compound has a carboxylic acid ethyl ester substituent. Nevertheless, both compounds highlight the importance of substituted pyrroles in medicinal chemistry and drug discovery.

5-(4-Chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid

Compound Description: This compound is a major metabolite of zomepirac sodium and has been synthesized and tested for its biological activity. [] Notably, this metabolite lacks the biological activity associated with zomepirac. []

Relevance: This compound and N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide share a common structural feature: a pyrrole ring substituted with a benzoyl group. Although the target compound has a para-substituted benzoyl group at the 3-position of the pyrrole, whereas this metabolite has a para-chlorobenzoyl group at the 5-position, the presence of the benzoyl-pyrrole motif connects these two compounds structurally.

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This indazole derivative contains an N-phenylcyclopropane-1,1-dicarboxamide scaffold and has been synthesized, characterized, and evaluated for its cytotoxic activity. [] It exhibited significant inhibitory activity against various cancer cell lines in vitro. []

Relevance: This compound, while not directly containing a pyrrole ring like N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, does contain a cyclopropane carboxamide moiety, similar to the cyanocyclopropyl carboxamide in the target compound. Both compounds highlight the potential application of cyclopropane carboxamide derivatives in medicinal chemistry.

3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides

Compound Description: This class of compounds acts as histone deacetylase inhibitors (HDACi). [, ] Structure-activity relationship (SAR) studies on this class have revealed that the unsubstituted ethene chain at the pyrrole-C2 position is crucial for optimal HDAC inhibitory activity. [, ] Variations in the aroyl group and the length of the hydrocarbon spacer between the benzene and carbonyl groups at the pyrrole-C4 position also affect the potency. [, ]

Relevance: This class of compounds highlights the structural importance of the pyrrole ring and its substitutions for biological activity, similar to N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide. The presence of an aroyl group at the 4-position of the pyrrole ring in these compounds echoes the benzamide substitution in the target compound, showcasing the impact of aromatic substituents on pyrrole activity. ,

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: This compound is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. [] It antagonizes swelling and intracellular calcium elevations in retinal Müller glia, suggesting the involvement of TRPV4 in volume regulation and calcium homeostasis. []

Relevance: HC-067047 and N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide share the core structural feature of a substituted pyrrole ring connected to a carboxamide group. Although the substitutions on the pyrrole ring differ significantly, the shared pyrrole-carboxamide motif underscores the structural importance of this pharmacophore in drug design.

1-[6-[[17 beta-3-methoxyestra-1,3,5(10)-trien-17-yl] amino]hexyl]-1H-pyrrole-2,5-dione (U-73122)

Compound Description: This compound is an inhibitor of receptor-coupled phospholipase C-dependent processes. [] In human platelets and polymorphonuclear neutrophils, it inhibits aggregation induced by various agonists and attenuates inositol 1,4,5-trisphosphate (IP3) production and cytosolic calcium increase. [] Additionally, it inhibits receptor-coupled mobilization of arachidonic acid without affecting phospholipase A2 activity. []

Relevance: While this compound differs significantly from N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide in terms of substitution and overall structure, it is still a pyrrole derivative with a cyclic imide functionality. The inclusion of U-73122 highlights the versatility of the pyrrole ring as a starting point for designing compounds with diverse biological activities.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: This compound is an approved potentiator of cystic fibrosis transmembrane conductance regulator (CFTR) used for cystic fibrosis treatment caused by the ∆F508 mutation. [] It improves the chloride channel function of CFTR but has been reported to reduce the cellular stability of ∆F508-CFTR and the efficacy of investigational correctors. []

Relevance: While Ivacaftor does not directly share structural features with N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, this compound is included as it highlights the search for potentiators that enhance protein function. This emphasizes the ongoing effort to discover and optimize molecules that target specific protein activities, a theme relevant to drug discovery research for various diseases.

4-Methyl-2,3-dihydro-1H-pyrrolo[2,1-d][1,2,5]triazepin-1-one

Compound Description: This seven-membered heterocyclic compound is a minor product formed during the attempted cyclization of a pyrrole ester substituted with a propargyl group at the nitrogen atom. [] It readily converts to the major product, 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, a six-membered heterocycle. []

Relevance: This compound, despite its different ring system, showcases the synthetic potential of pyrrole derivatives for generating diverse heterocyclic structures. This relates to N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide in highlighting the value of pyrrole chemistry for accessing novel molecular architectures.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: This compound acts as a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. [] Studies of CDPPB analogs revealed that some compounds in this series also serve as positive allosteric modulators of mGluR1. []

Relevance: While structurally different from N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, this compound is relevant as it showcases the concept of allosteric modulation of receptor activity. This emphasizes the potential for designing drugs that target specific receptor subtypes and modulate their function without directly mimicking the endogenous ligand.

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: This compound is an aminofurazan-based inhibitor of Rho kinase (ROCK). [] It potently inhibits ROCK enzymatic activity and blocks the generation of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α. [] GSK269962A induces vasorelaxation in preconstricted rat aorta and reduces systemic blood pressure in spontaneously hypertensive rats upon oral administration. []

Relevance: Though this compound lacks the pyrrole ring present in N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, it does contain a benzamide moiety. This inclusion highlights the prevalence of benzamides in drug development and their diverse biological activities.

2-(1,8-Naphthalenedicarboximido)benzamide

Compound Description: This compound is a rearrangement product formed during the hydrolysis of benz[4,5]isoquino[1,2‐b]quinazoline‐7,9‐dione. [] It features steric hindrance due to the nearly orthogonal orientation of the naphthalenedicarboximide and o-phenylene groups. []

Relevance: This compound, while not containing a pyrrole ring, is structurally similar to N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide in possessing a benzamide moiety. This emphasizes the importance of benzamides as a versatile functional group in organic synthesis and medicinal chemistry.

3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

Compound Description: This insecticide undergoes pyrolysis in tobacco, generating a series of degradation products including (14)CO2, 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone, 5-bromo-N-methyl-1H-pyrazole-3-carboxamide, and 2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one. []

Relevance: While structurally distinct from N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, the inclusion of chlorantraniliprole highlights the importance of understanding the degradation pathways and potential toxicity of chemical compounds, particularly those used in agriculture and consumer products.

1H-pyrrole-2-carboxamide

Compound Description: This compound is a novel natural product isolated from the culture of Streptomyces sp. CPCC 202950. [] Preliminary assays showed no significant inhibition of HIV-1 protease activity. []

Relevance: This compound shares a core structural feature with N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide: a substituted pyrrole ring linked to a carboxamide group. The basic structure highlights the prevalence of this motif in various natural products and synthetic compounds with potential biological activities.

Compound Description: This series of eleven benzocaine hydrazide derivatives were synthesized and evaluated for in vitro antibacterial activity against various bacterial strains. [] The compounds feature diverse substitutions on the methylidene hydrazinyl group, influencing their antibacterial potency. []

Relevance: These compounds, though not directly containing a pyrrole ring like N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, do showcase a series of substituted benzamide derivatives with varying biological activities. The emphasis on benzamide modifications and their impact on biological activity aligns with the structural features of the target compound.

N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-methy l-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide (FK888)

Compound Description: This compound is a selective neurokinin-1 (NK1) receptor antagonist that abolishes the vasorelaxant effects of substance P and the NK1 receptor agonist [Sar9, Met(O2)11]-substance P on guinea pig coronary blood vessels. []

Relevance: While structurally unrelated to N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, this compound is included to illustrate the importance of studying receptor antagonists in pharmacological research. Understanding the effects of antagonists on receptor-mediated processes is crucial for developing new drugs and understanding the physiological roles of specific receptors.

(+)-trans-3,4,4a,5,6,10b-hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine (S32504)

Compound Description: This compound is a novel naphthoxazine agonist at dopamine D3/D2 receptors. [, ] It exhibits potent and stereospecific activity in rodent, primate, and cellular models of antiparkinsonian properties. [, ] Activation of D2 receptors appears crucial for its motor actions, while D3 receptor engagement contributes to its neuroprotective properties. [, ]

Relevance: Although structurally dissimilar to N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, S32504 is included to demonstrate the principle of drug development targeting specific receptor subtypes for therapeutic effects. This highlights the importance of understanding receptor pharmacology and the potential for developing drugs that selectively modulate specific receptor subtypes for improved therapeutic outcomes. ,

(±)-Axinellamines

Compound Description: These marine-derived pyrrole/imidazole alkaloids have attracted significant interest due to their intricate polycyclic structures and potential biological activities. [] The axinellamines are synthesized via a complex multistep process involving oxidative spirocyclization of a dispacamide dimer. []

Relevance: Although axinellamines contain a pyrrole ring unlike N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, they are included to showcase the synthetic complexity and potential therapeutic value of natural products. This emphasizes the ongoing exploration of natural product chemistry for inspiration in drug discovery and the development of novel synthetic methodologies.

(±)-5-{p-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride (Pioglitazone hydrochloride)

Compound Description: Pioglitazone hydrochloride is an oral antidiabetic agent used in the management of type 2 diabetes mellitus. It primarily acts by reducing insulin resistance. []

Relevance: Though structurally unrelated to N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, the inclusion of pioglitazone hydrochloride highlights the development of drugs for chronic diseases like diabetes. This emphasizes the need for ongoing research and development of new therapeutics for the management of chronic conditions and the improvement of patient outcomes.

trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (Glimepiride)

Compound Description: Glimepiride is a sulfonylurea antihyperglycemic agent used for treating diabetes. It stimulates insulin release from pancreatic β-cells and might also act via extrapancreatic mechanisms. []

Relevance: Glimepiride, though structurally distinct from N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, shares the presence of a pyrrole ring. This inclusion underscores the diversity of pyrrole-containing compounds and their relevance in medicinal chemistry, particularly for the treatment of metabolic disorders like diabetes.

Properties

CAS Number

1436121-82-2

Product Name

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide

IUPAC Name

N-(1-cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Molecular Formula

C16H13N3O2

Molecular Weight

279.299

InChI

InChI=1S/C16H13N3O2/c17-10-16(6-7-16)19-15(21)12-3-1-11(2-4-12)14(20)13-5-8-18-9-13/h1-5,8-9,18H,6-7H2,(H,19,21)

InChI Key

AHAGSSKIHBCICE-UHFFFAOYSA-N

SMILES

C1CC1(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.